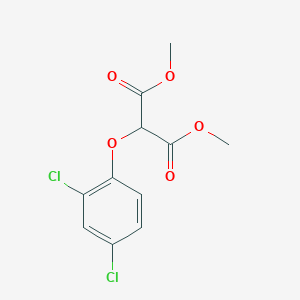

Dimethyl 2-(2,4-dichlorophenoxy)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(2,4-dichlorophenoxy)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O5/c1-16-10(14)9(11(15)17-2)18-8-4-3-6(12)5-7(8)13/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDNNIOCIVVWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235325 | |

| Record name | 1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338400-10-5 | |

| Record name | 1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338400-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Phenoxyacetic Acid Derivatives in Synthetic Strategy

Phenoxyacetic acid and its derivatives are a class of organic compounds characterized by a phenyl ether linked to an acetic acid group or its ester. nih.gov This structural motif is a cornerstone in the synthesis of a wide array of functional molecules. Historically, their most prominent application has been in the development of herbicides, but their role in synthetic organic chemistry is far more diverse. nih.govwikipedia.org

The utility of phenoxyacetic acid derivatives stems from their established role in creating molecules with significant biological activity. They form the core structure of numerous compounds investigated as antibacterial, antifungal, anti-inflammatory, and anticancer agents. The ether linkage is typically stable, providing a reliable connection between an aromatic system and a two-carbon chain that can be further elaborated. Synthetic strategies often involve the reaction of a substituted phenol (B47542) with a haloacetic acid ester, a straightforward and high-yielding method known since the 19th century. nih.gov This accessibility makes them attractive starting points for building molecular complexity.

Historical and Evolving Perspectives on Malonate Ester Chemistry

The chemistry of malonate esters, such as dimethyl malonate and diethyl malonate, has been a fundamental part of organic synthesis for over a century. Historically, its most well-known application is the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. This reaction leverages the acidity of the α-carbon (the carbon flanked by the two ester carbonyl groups), which can be easily deprotonated by a base to form a stable enolate. This nucleophilic enolate can then be alkylated, and subsequent hydrolysis and decarboxylation yield a carboxylic acid with a new carbon-carbon bond.

Over time, the perspective on malonate esters has evolved from a simple tool for making acetic acid derivatives to a highly versatile platform for a multitude of chemical transformations. nih.gov The malonate unit is a key precursor for the synthesis of barbiturates and other heterocyclic compounds through condensation reactions with reagents like urea (B33335) or amidines. nih.gov Contemporary research continues to expand the utility of malonates, employing them in Michael additions, cyclization reactions to form five-, six-, and seven-membered rings, and as building blocks for complex natural products and pharmaceuticals. scbt.com The reactivity of the central methylene (B1212753) group and the ability to manipulate the two ester functionalities independently or simultaneously ensure that malonate esters remain a staple in the synthetic chemist's toolbox. scbt.com

Significance of the 2,4 Dichlorophenoxy Moiety in Synthetic Target Molecules

The 2,4-dichlorophenoxy moiety is a specific aromatic substituent whose significance is deeply rooted in its biological activity. It is the defining structural component of 2,4-Dichlorophenoxyacetic acid (2,4-D), one of the most widely used and historically important selective herbicides in the world. merckmillipore.comresearchgate.net Developed in the 1940s, 2,4-D functions as a synthetic auxin, a type of plant growth regulator. researchgate.net It selectively induces rapid, uncontrolled growth in broadleaf weeds, leading to their eventual death, while leaving grasses largely unaffected. merckmillipore.com

In the context of designing new molecules, the incorporation of a 2,4-dichlorophenoxy group is often a deliberate strategy to impart or investigate potential biological effects. The chlorine atoms on the aromatic ring alter the electronic properties and lipophilicity of the molecule, which can influence how it interacts with biological targets like enzymes or receptors. Chemists may include this moiety in synthetic targets when developing new pesticides, herbicides, or even pharmaceuticals, using it as a known "active" fragment to probe structure-activity relationships. Its extensive history and well-understood mode of action as a plant growth regulator make it a valuable and informative substituent in the synthesis of new functional chemicals. merckmillipore.com

Overview of Research Trajectories for Dimethyl 2 2,4 Dichlorophenoxy Malonate

Dimethyl 2-(2,4-dichlorophenoxy)malonate is primarily positioned in research as a specialized intermediate for the synthesis of heterocyclic compounds. Its chemical structure combines the key reactive features of both its parent molecules: the nucleophilic potential of the malonate core and the specific substitution pattern of the dichlorophenoxy group.

The primary research trajectory for this compound involves its use in cyclocondensation reactions. nih.gov In this role, the malonate portion of the molecule can react with various dinucleophiles (molecules with two nucleophilic centers) to form a range of five-, six-, and seven-membered heterocyclic rings. nih.gov These "malonyl heterocycles" are important structural motifs in medicinal chemistry. For example, α-aryl malonates, the class of compounds to which this compound belongs, are known intermediates in the preparation of azaheterocycles such as benzodiazepines and isoquinolines.

A typical synthetic approach would involve a copper-catalyzed cross-coupling reaction between an aryl halide and a malonate ester to form the C-C or C-O bond, or a nucleophilic substitution of an activated aryl halide. Once formed, the substituted malonate serves as a versatile building block. The presence of the 2,4-dichlorophenoxy group directs the synthesis toward target molecules where this specific substitution is desired for potential biological activity, leveraging its established role in agrochemicals and as a synthetic auxin mimic.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 338400-10-5 |

| Molecular Formula | C₁₁H₁₀Cl₂O₅ |

| Molecular Weight | 293.1 g/mol |

An in-depth examination of the synthetic methodologies for producing this compound reveals a process rooted in fundamental organic reactions. The synthesis of this compound, a malonate ester characterized by a 2,4-dichlorophenoxy substituent, primarily involves the strategic formation of an ether linkage and two ester groups. The efficiency and success of the synthesis hinge on the careful selection of starting materials, reaction pathways, and optimized conditions.

Spectroscopic and Advanced Structural Elucidation of Dimethyl 2 2,4 Dichlorophenoxy Malonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental or theoretical NMR data for Dimethyl 2-(2,4-dichlorophenoxy)malonate could be located.

Specific chemical shifts, coupling constants, and signal assignments for the protons (¹H) and carbons (¹³C) of this compound are not available in the reviewed literature.

There are no published 2D NMR studies (COSY, HSQC, HMBC) to establish the connectivity between atoms in the this compound molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula is presumed to be C₁₁H₁₀Cl₂O₅, no mass spectrometry data, including high-resolution mass spectrometry for exact mass confirmation or fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI), could be found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No IR or Raman spectra for this compound are available, which would be essential for identifying characteristic vibrational modes of its functional groups, such as the ester carbonyls, the aromatic ring, and the C-O and C-Cl bonds.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of a crystal structure for this compound having been determined. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is unavailable.

Advanced Spectroscopic Techniques for Conformation and Dynamics

No studies employing advanced spectroscopic techniques to investigate the conformational preferences or dynamic behavior of this compound have been reported.

Computational Chemistry and Theoretical Studies on Dimethyl 2 2,4 Dichlorophenoxy Malonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like Dimethyl 2-(2,4-dichlorophenoxy)malonate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G**, can predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations explore the potential energy surface (PES) of the molecule to locate energy minima, which correspond to stable conformers.

For a related compound, dimethyl malonate, theoretical calculations have identified different conformers of nearly equal internal energy. researchgate.net Similarly, for this compound, DFT would be employed to identify various rotational isomers (rotamers) arising from the rotation around the C-O and C-C single bonds. The energy landscape would reveal the relative stabilities of these conformers and the energy barriers separating them. A hypothetical DFT-calculated geometry optimization would yield precise coordinates for each atom, leading to the most stable, low-energy structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl (ortho) | 1.74 Å |

| Bond Length | C-Cl (para) | 1.73 Å |

| Bond Length | C(aromatic)-O | 1.37 Å |

| Bond Length | O-C(malonate) | 1.43 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Angle | Cl-C-C | 120.5° |

| Bond Angle | C-O-C | 118.2° |

Note: This data is illustrative and based on typical values from DFT calculations on similar aromatic esters.

Hartree-Fock (HF) theory is another cornerstone of quantum chemistry that provides a foundational understanding of molecular orbitals (MOs). While DFT is based on electron density, HF methods approximate the many-electron wavefunction as a single Slater determinant. This approach allows for the calculation of the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For molecules containing aromatic rings and electron-withdrawing groups like this compound, the HOMO is typically localized on the electron-rich dichlorophenoxy ring, while the LUMO may be distributed over the carbonyl groups of the malonate ester. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4), can be used to incorporate electron correlation for more accurate energy and orbital predictions. researchgate.net A theoretical HF-DFT approach has been applied to study the stability and photoreactivity of the related 2,4-dichlorophenoxyacetic acid. scispace.com

Table 2: Hypothetical Molecular Orbital Energies for this compound (Calculated using HF/6-31G)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.52 | Antibonding π* orbital on ester groups |

| LUMO | -1.25 | Antibonding π* orbital localized on the carbonyls |

| HOMO | -8.98 | Bonding π orbital on the dichlorophenoxy ring |

Note: These energy values are representative and intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions. mdpi.com

For this compound, an MD simulation would reveal the range of motion of the two dimethyl ester groups and the phenoxy substituent. By simulating the molecule in a solvent, one could observe how interactions with solvent molecules influence its preferred conformations. The simulation trajectory can be analyzed to generate a population distribution of different conformers, providing a more realistic picture of the molecule's structure in solution than a single optimized geometry. This is particularly important for understanding how the molecule might fit into a receptor site or interact with other molecules.

Prediction of Spectroscopic Properties through Computational Models

Computational models can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For instance, DFT calculations can be used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, allowing for precise assignment of experimental spectral bands. For the related dimethyl malonate, theoretical calculations at the DFT(B3LYP)/6-311++G** level have been used to simulate its infrared spectrum. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. Electronic properties, such as UV-Vis absorption spectra, can be simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic excitations from the ground state to various excited states. nih.gov

In Silico Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. For this compound, which can participate in reactions like hydrolysis or nucleophilic substitution, computational methods can be used to map out the entire reaction coordinate. This involves identifying the structures and energies of reactants, products, and any intermediates.

Crucially, these methods can locate and characterize the transition state (TS) — the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus its rate. By analyzing the geometry of the transition state, chemists can gain a deep understanding of the factors that control the reaction's outcome. For example, in a hydrolysis reaction of the ester groups, calculations could determine whether the reaction proceeds through a tetrahedral intermediate and could model the role of a catalyst.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.gov In the context of this compound, a QSAR study focused on theoretical reactivity would involve calculating a variety of molecular descriptors derived solely from its structure.

These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges), and steric (e.g., molecular volume, surface area). researchgate.net Cheminformatics tools would be used to generate these descriptors for a series of related compounds. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with a measure of theoretical reactivity, such as the calculated activation energy for a model reaction. This approach allows for the prediction of reactivity for new, unsynthesized compounds based on their computed structural features. For instance, a QSAR model might reveal that the reactivity of the ester groups is strongly correlated with the electrostatic potential on the carbonyl carbon atoms. Studies on related N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety have successfully used comparative molecular field analysis (a 3D-QSAR technique) to investigate structure-activity relationships. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate in Agrochemical Research

Dimethyl 2-(2,4-dichlorophenoxy)malonate serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the agrochemical sector. Its structure, combining a reactive malonate core with the toxophoric 2,4-dichlorophenoxy group, makes it a strategic starting point for creating novel active ingredients. The reactivity of the malonate's central carbon and the functionality of the ester groups allow for a variety of chemical transformations.

Precursor to Herbicidal Analogues via Synthetic Pathways

The primary application of this compound in agrochemical research is as a precursor for new herbicidal compounds. The 2,4-dichlorophenoxyacetic acid (2,4-D) moiety is a well-established pharmacophore responsible for herbicidal activity, acting as a synthetic auxin that causes uncontrolled growth in broadleaf weeds. mt.govwikipedia.org Chemists leverage this existing activity by using this compound as a scaffold to build new molecules with potentially improved efficacy, selectivity, or environmental profiles.

One key synthetic strategy involves the modification of the malonate portion of the molecule. For instance, research has demonstrated the synthesis of novel O,O-dimethyl α-(substituted phenoxyacetoxy)alkylphosphonates, which are potent inhibitors of the pyruvate (B1213749) dehydrogenase complex (PDHc) in plants. nih.gov In these syntheses, a compound structurally related to the 2,4-dichlorophenoxy moiety is used to create analogues. A notable example is the synthesis of O,O-Dimethyl α-(2,4-dichlorophenoxyacetoxy)ethylphosphonate, which has shown significant herbicidal activity against broadleaf weeds. nih.gov The synthetic pathways to these analogues often involve multi-step reactions where the core structure is elaborated to introduce new functional groups, such as a phosphonate (B1237965) ester, thereby creating a new class of herbicides. nih.gov

The general synthetic routes to produce this compound itself typically involve the reaction of 2,4-dichlorophenol (B122985) with a malonate derivative, such as dimethyl 2-chloromalonate, often in the presence of a base. derpharmachemica.com Another approach is the esterification of malonic acid with 2,4-dichlorophenol followed by methylation. vulcanchem.com

Table 1: Synthetic Pathways to Herbicidal Analogues

| Precursor | Reagents/Conditions | Product Class | Example Product | Reference |

|---|---|---|---|---|

| Substituted Phenoxyacetic Acids | Alkylphosphonates, Coupling Agents | α-(Phenoxyacetoxy)alkylphosphonates | O,O-Dimethyl α-(2,4-dichlorophenoxyacetoxy)ethylphosphonate | nih.gov |

| 2,4-Dichlorophenol | Dimethyl 2-chloromalonate, Base (e.g., NaOH) | 2-Aryloxy Malonates | This compound | derpharmachemica.comvulcanchem.com |

Building Block for Complex Natural Products Synthesis

While malonic esters, such as diethyl malonate and dimethyl malonate, are fundamental building blocks in organic chemistry for the synthesis of a wide array of compounds, including pharmaceuticals and natural products, the specific use of this compound in the synthesis of complex natural products is not extensively documented in available research. The malonic ester synthesis is a classic method for preparing substituted carboxylic acids by alkylating the α-carbon of the malonate, followed by hydrolysis and decarboxylation. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comlibretexts.org This versatility makes malonate derivatives, in general, crucial for constructing carbon skeletons. However, the bulky and electronically influential 2,4-dichlorophenoxy group in the target compound may direct its utility more towards agrochemical and specialized industrial applications rather than general natural product synthesis.

Contribution to Catalyst Development and Ligand Design

There is currently limited available scientific literature detailing the direct application of this compound in the fields of catalyst development and ligand design. The structure of the molecule does not immediately suggest properties typically sought after for common catalytic ligands, such as strong chelating groups (e.g., phosphines, amines) or specific stereochemical features for asymmetric catalysis. While malonate derivatives can be used in certain catalytic processes, the focus of research on this specific compound has remained primarily within its application as an intermediate for biologically active molecules.

Applications in Polymer Chemistry and Functional Materials

The direct incorporation of this compound as a monomer in polymerization reactions is not a widely reported application. However, research into functional polymers often intersects with the components of this molecule. For instance, polymeric materials have been specifically designed for the removal of 2,4-D and its derivatives from water. mdpi.com These studies involve synthesizing adsorbent polymers, such as cross-linked biodegradable polymers (chitosan, sodium alginate, guar (B607891) gum), that have a high affinity for the herbicide. mdpi.com

Furthermore, other malonate-containing monomers, such as diethyl methylene (B1212753) malonate (DEMM), have been investigated for their ability to undergo anionic polymerization to create high-performance coatings. nih.gov This highlights the potential of the malonate functional group in polymer science. Although not directly involving this compound, this research demonstrates the capability of the malonate moiety to participate in polymer formation, suggesting that with appropriate modification, the title compound could potentially be developed into a functional monomer for specialized polymer applications.

Photochemistry and Photoreactivity Studies of this compound

Direct photochemical studies on this compound are scarce. However, significant research has been conducted on the photoreactivity of its core structure, 2,4-dichlorophenoxyacetic acid (2,4-D). The 2,4-dichlorophenoxy moiety is known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. nih.gov

Studies have shown that the degradation of 2,4-D can be significantly accelerated by UV light, particularly in the presence of iron-mediated oxidation systems like the photo-Fenton process (Fe²⁺/H₂O₂/UV). nih.gov The degradation process involves the generation of highly reactive hydroxyl radicals, which attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. The primary intermediate in this process is often 2,4-dichlorophenol. nih.gov The absorption bands of 2,4-D in the UV spectrum, associated with the π→π* transition of the aromatic ring and n→π* transitions, are monitored to track its degradation. mdpi.com

Novel photocatalytic systems using materials like tourmaline-coated TiO₂ nanoparticles or sulfated CeO₂ have also been developed to enhance the degradation of 2,4-D under UV light. mdpi.comresearchgate.net Additionally, controlled-release formulations of 2,4-D have been developed using photoremovable protecting groups, such as coumarin (B35378) derivatives. researchgate.net In these systems, the herbicide is "caged" and can be released in a controlled manner by irradiation with UV-visible light at specific wavelengths. researchgate.net This body of research strongly suggests that this compound would exhibit similar photoreactivity, being susceptible to UV-induced degradation, a property relevant to its environmental fate and potential applications in controlled-release technologies.

Table 2: Photoreactivity of 2,4-Dichlorophenoxy Derivatives

| System/Process | Key Findings | Outcome | Reference |

|---|---|---|---|

| UV Irradiation with Iron-Mediated Oxidation | UV light accelerates the degradation of 2,4-D significantly compared to dark processes. Ferrous oxalate (B1200264) or ferrioxalate (B100866) further improves rates. | Enhanced degradation and mineralization of the herbicide. | nih.gov |

| Photocatalysis (e.g., Sulfated CeO₂) | Surface modification of semiconductors can enhance photocatalytic activity by reducing charge carrier recombination. | Improved efficiency in the degradation of 2,4-D under UV light. | mdpi.com |

Exploration in Supramolecular Chemistry

The role of this compound in supramolecular chemistry has not been a significant focus of published research. However, an analysis of its molecular structure allows for predictions about its potential to participate in non-covalent interactions that are fundamental to supramolecular assembly.

The molecule possesses several features conducive to forming ordered structures:

Aromatic Ring: The dichlorinated benzene (B151609) ring can engage in π-π stacking interactions with other aromatic systems.

Ester Carbonyl Groups: The oxygen atoms of the carbonyl groups are potential hydrogen bond acceptors.

Chlorine Atoms: The chlorine substituents can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

While no specific supramolecular assemblies of this compound have been reported, studies on the crystal structure of related compounds, such as other arylidene malonates, have revealed the presence of intermolecular C-H···O hydrogen bonds that link molecules into extended networks. This demonstrates the capability of the malonate moiety to direct crystal packing through weak non-covalent interactions. The interplay of these potential interactions suggests that this compound could be a candidate for crystal engineering and the design of new supramolecular architectures.

Environmental Transformation and Degradation Pathways Academic Mechanisms

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Hydrolytic Stability and Reaction Kinetics in Aqueous Systems

The stability of Dimethyl 2-(2,4-dichlorophenoxy)malonate in aqueous systems is primarily dictated by hydrolysis. The ester linkages of the malonate group are susceptible to cleavage in the presence of water.

Studies conducted under alkaline conditions (pH > 9) have shown that this compound undergoes gradual degradation. vulcanchem.com The primary mechanism is the hydrolysis of the ester bonds. This process is anticipated to be pH-dependent, with reaction rates increasing in both acidic and alkaline environments, a characteristic typical of malonate esters. However, detailed kinetic studies, including half-life values across a range of environmentally relevant pH levels and temperatures, are not extensively documented in peer-reviewed literature.

Table 1: Hydrolytic Degradation of this compound

| Condition | Degradation Pathway | Primary Product |

|---|

Abiotic Transformation Processes in Soil Matrices

Information regarding the abiotic transformation processes of this compound in soil is limited. Abiotic degradation in soil can be influenced by factors such as soil pH, temperature, moisture content, and the presence of minerals and organic matter. While it can be inferred that hydrolysis would be a significant abiotic pathway in moist soils, specific studies detailing reaction rates, the influence of soil components as catalysts, or the formation of bound residues for this particular compound are not available.

Microbial Degradation Pathways (focus on enzymatic mechanisms)

There is a significant gap in the scientific literature concerning the microbial degradation of this compound. While numerous studies have detailed the enzymatic breakdown of the structurally related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), such specific pathways have not been documented for the dimethyl malonate derivative.

It is plausible that microorganisms capable of degrading 2,4-D might also transform this compound. The initial enzymatic attack would likely involve esterases to cleave the methyl ester groups, followed by enzymes that act on the 2,4-dichlorophenoxy moiety. However, without direct experimental evidence, the specific enzymes, microbial species, and metabolic pathways remain speculative.

Metabolite Identification and Structural Elucidation of Degradation Products

The identification of degradation products is a critical step in understanding the environmental fate of a compound. For this compound, the primary degradation product identified from hydrolysis under alkaline conditions is 2,4-dichlorophenol (B122985). vulcanchem.com

Table 2: Identified Degradation Products of this compound

| Degradation Pathway | Identified Metabolite | Method of Identification |

|---|

Beyond this, comprehensive studies employing analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to identify and elucidate the full range of metabolites from photolytic, further hydrolytic, or microbial degradation of this compound have not been published. Therefore, a complete profile of its environmental degradation products is currently unknown.

Future Research Directions and Emerging Paradigms for Dimethyl 2 2,4 Dichlorophenoxy Malonate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of dimethyl 2-(2,4-dichlorophenoxy)malonate can be significantly enhanced by integrating continuous flow chemistry and automated synthesis platforms. Traditional batch production methods often present challenges in controlling reaction parameters, leading to potential side reactions and purification difficulties. Flow chemistry, with its inherent advantages of precise temperature and pressure control, efficient mixing, and improved safety for handling reactive intermediates, offers a promising alternative for the synthesis of this and related substituted malonates.

The continuous production of this compound could be realized through a packed-bed reactor system. In such a setup, one of the reactants, for instance, a salt of 2,4-dichlorophenol (B122985), could be immobilized on a solid support, with a solution of dimethyl chloromalonate flowing through the reactor. This heterogeneous approach simplifies purification, as the product stream would be free of the immobilized reactant and its byproducts. Automated platforms can further optimize the reaction by systematically varying parameters such as flow rate, temperature, and reactant concentrations to rapidly identify the optimal conditions for yield and purity. This approach not to be only accelerates the synthesis but also allows for on-demand production and facile scalability.

Table 1: Comparison of Batch vs. Flow Chemistry for Malonate Synthesis

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature and mixing |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volumes |

| Scalability | Often requires re-optimization | Linear scalability by extending reaction time |

| Purification | Typically requires column chromatography | Simplified, potential for in-line purification |

| Automation | Limited | Readily integrated with automated systems |

Exploration of Bio-inspired Synthetic Approaches

Drawing inspiration from nature's synthetic machinery offers novel and sustainable routes for the production of complex molecules like this compound. While no natural biosynthetic pathway is known for this specific compound, enzymatic catalysis presents a green alternative to traditional chemical synthesis. Lipases, for example, are known to catalyze esterification reactions with high selectivity and under mild conditions, potentially reducing the need for harsh reagents and solvents.

A plausible bio-inspired approach could involve the enzymatic esterification of a 2-(2,4-dichlorophenoxy)malonic acid precursor. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), could facilitate the reaction with dimethyl carbonate or methanol, offering high yields and easy separation of the biocatalyst for reuse. nih.govresearchgate.netwhiterose.ac.uk Furthermore, exploring the substrate tolerance of enzymes involved in the biosynthesis of natural products containing dichlorinated aromatic moieties could unveil novel biocatalysts capable of directly assembling the 2,4-dichlorophenoxy group onto a malonate backbone. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Advanced Spectroscopic Investigations of Dynamic Processes

The conformational dynamics and intermolecular interactions of this compound are crucial for understanding its reactivity and potential applications. Advanced spectroscopic techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, can provide invaluable insights into these processes. libretexts.orgslideshare.net By varying the temperature, it is possible to study the rotational barriers around the C-O and C-C bonds of the molecule, revealing the relative populations and interconversion rates of different conformers.

For instance, the rotation around the bond connecting the dichlorophenoxy ring to the malonate moiety is likely to be a key dynamic process. Low-temperature NMR studies could potentially "freeze out" different rotamers, allowing for their individual characterization. uc.ptresearchgate.net Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to probe through-space interactions between the aromatic protons and the methyl groups of the malonate, providing detailed structural information in solution. Such studies, when combined with computational modeling, can offer a comprehensive understanding of the molecule's three-dimensional structure and its influence on reactivity. researchgate.net

Development of Machine Learning Models for Reactivity Prediction

The application of machine learning (ML) is poised to revolutionize the prediction of chemical reactivity, offering a powerful tool to accelerate the discovery of new synthetic transformations for compounds like this compound. arxiv.orgucla.eduyoutube.com By training algorithms on large datasets of known reactions, ML models can learn to predict the outcome of a reaction, including yield and selectivity, for a given set of reactants and conditions.

For this compound, an ML model could be developed to predict its reactivity in various transformations. The model would be trained on a dataset comprising reactions of similar substituted malonates and halophenoxy compounds. Molecular descriptors, such as electronic properties of the aromatic ring, steric parameters, and calculated spectroscopic data, would be used as input features for the model. nih.gov Such a predictive tool would enable chemists to rapidly screen a vast number of potential reactions and reagents in silico, identifying the most promising candidates for experimental validation. This data-driven approach can significantly reduce the time and resources required for developing new synthetic methodologies and derivatives of the target compound.

Unexplored Synthetic Transformations and Derivatization Opportunities

The unique combination of a reactive malonate core and an electronically modified dichlorophenoxy group in this compound opens up a wide array of unexplored synthetic transformations and derivatization opportunities. The malonate moiety is a versatile precursor for various synthetic operations beyond simple alkylation. wikipedia.orguobabylon.edu.iq

For instance, palladium-catalyzed reactions of the corresponding allyl ester could lead to a variety of interesting products. nih.gov Decarboxylative allylation, for example, would provide access to α-allyl-2,4-dichlorophenoxyacetate derivatives. Furthermore, the active methylene (B1212753) group of the malonate can participate in Knoevenagel condensations with aldehydes and ketones to yield substituted alkenes, which are valuable building blocks in organic synthesis. nih.gov

Another promising avenue is the use of this compound in cyclocondensation reactions to synthesize novel heterocyclic structures. Reaction with dinucleophiles such as amidines or ureas could lead to the formation of pyrimidine-based heterocycles with a 2,4-dichlorophenoxy substituent, a scaffold that may exhibit interesting biological activities. nih.gov The derivatization of the ester groups, for example, through transesterification with functionalized alcohols, could also lead to new materials with tailored properties.

Table 2: Potential Unexplored Reactions of this compound

| Reaction Type | Potential Reagents | Potential Products |

|---|---|---|

| Palladium-Catalyzed Decarboxylative Allylation | Allyl alcohol, Palladium catalyst | α-allyl-2,4-dichlorophenoxyacetate derivatives |

| Knoevenagel Condensation | Aromatic aldehydes, base | Substituted cinnamates with a dichlorophenoxy group |

| Cyclocondensation | Urea (B33335), strong base | Barbiturate derivatives with a dichlorophenoxy substituent |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dimethyl 2-(2,4-dichlorophenoxy)malonate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of the corresponding phenoxy acid with methanol in the presence of a catalyst. For example, analogous syntheses (e.g., 2,4-dichlorophenoxy acetate) use refluxing methanol with concentrated sulfuric acid (4 hours), followed by recrystallization from ethanol to isolate the product . Optimization may include adjusting molar ratios, reaction time, or catalyst type (e.g., p-toluenesulfonic acid in toluene for milder conditions) . Purity can be enhanced via flash column chromatography (silica gel, methylene chloride eluent) .

Q. How should researchers handle and store this compound to minimize risks?

- Methodological Answer : Store in tightly sealed containers in a cool, ventilated area away from oxidizing agents (e.g., peroxides, chlorates) and moisture. Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Training on spill management and emergency protocols is critical due to structural analogs’ carcinogenic potential . Incompatibility with metals (e.g., iron, aluminum) necessitates glass or inert polymer labware .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : Precolumn derivatization with agents like 9-anthryldiazomethane (ADAM) enhances detection sensitivity for chlorophenoxy derivatives. Gradient elution (e.g., acetonitrile/water) on C18 columns is effective .

- NMR : H NMR (300–400 MHz in CDCl) identifies ester methyl groups (δ 3.8–3.9 ppm) and aromatic protons (δ 6.5–8.4 ppm) .

- IR : Bands near 1740 cm confirm ester carbonyl groups .

Advanced Research Questions

Q. How can conflicting data on mitochondrial stress induction by malonate derivatives be resolved?

- Methodological Answer : Discrepancies may arise from differences in cell models, concentrations, or assay endpoints. Design dose-response studies (e.g., 0.1–10 mM) in primary vs. immortalized cells. Use orthogonal assays:

- Mitochondrial membrane potential : JC-1 dye or TMRE staining.

- Stress granule assembly : Immunofluorescence for G3BP1 or TIA-1 markers .

- Control for off-target effects via rescue experiments (e.g., succinate supplementation) .

Q. What strategies improve the yield of arylidene malonate derivatives (e.g., anti-inflammatory analogs)?

- Methodological Answer : Key factors include:

- Catalyst selection : Lewis acids (e.g., ZnCl) or organocatalysts for Knoevenagel condensation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCE) enhance reactivity .

- Temperature control : Reactions at 70–100°C for 16–48 hours achieve 69–75% yields .

- Purification : Recrystallization (ethanol/water) or preparative TLC for stereoisomeric separation .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with varied substituents (e.g., nitro, methoxy) at the 2,4-dichlorophenoxy moiety.

- Bioassays : Test TLR4 inhibition (anti-inflammatory) or cytotoxicity (MTT assay) .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins like TLR4/MD-2 complex .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.